molecular formula C16H27N3O6 B1280491 Boc-ala-ala-pro-OH CAS No. 63769-98-2

Boc-ala-ala-pro-OH

Cat. No.: B1280491
CAS No.: 63769-98-2
M. Wt: 357.4 g/mol
InChI Key: PSEXQIHRIIHENX-DCAQKATOSA-N
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Description

Boc-ala-ala-pro-OH, also known as (S)-1-((S)-2-((S)-2-(tert-butoxycarbonylamino)propanamido)propanoyl)pyrrolidine-2-carboxylic acid, is a compound used primarily as a building block in peptide synthesis. It is a tripeptide consisting of three amino acids: alanine, alanine, and proline, with a tert-butoxycarbonyl (Boc) protecting group attached to the N-terminus. This compound is often utilized in the synthesis of enzyme substrates and inhibitors, particularly those derived from rhodamine.

Safety and Hazards

The safety data sheet for “Boc-ala-ala-pro-OH” suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Future Directions

“Boc-ala-ala-pro-OH” and related compounds play a significant role in the protection of proteins against radical-induced alterations. They are used in routine laboratory procedures such as binding enzymes or coupling peptides to carrier proteins . These kits, mixture solutions, and collagen matrices fulfill a myriad of essential laboratory functions for developing relationships between proteins and other cellular components .

Mechanism of Action

Target of Action

Boc-Ala-Ala-Pro-OH is a derivative of the amino acid alanine

Mode of Action

It’s known that the compound can undergo high-temperature deprotection in a phosphonium ionic liquid . This process could potentially influence its interaction with its targets.

Result of Action

This compound is a building block for obtaining rhodamine-derived enzyme substrates . Rhodamine derivatives are often used as fluorescent dyes in biological research, including in the study of cellular processes. Therefore, the use of this compound could potentially aid in the visualization and understanding of these processes.

Action Environment

The action, efficacy, and stability of this compound could potentially be influenced by various environmental factors. For instance, the compound’s deprotection process is known to occur at high temperatures . Therefore, temperature could be a key environmental factor affecting its action. Other factors, such as pH and the presence of other substances, could also potentially influence its action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-ala-ala-pro-OH typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino group of alanine using the Boc group. The protected alanine is then coupled with another Boc-protected alanine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The resulting dipeptide is then coupled with Boc-protected proline under similar conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC). The production is carried out under good manufacturing practices (GMP) to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Boc-ala-ala-pro-OH undergoes several types of chemical reactions, including:

    Deprotection Reactions: The Boc group can be removed using acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

    Coupling Reactions: The compound can be further coupled with other amino acids or peptides to form longer peptide chains.

Common Reagents and Conditions

    Deprotection: TFA, HCl in dioxane

    Coupling: DCC, DIC, DMAP

Major Products Formed

    Deprotection: Removal of the Boc group yields the free amine form of the tripeptide.

    Coupling: Formation of longer peptide chains or more complex peptide structures.

Scientific Research Applications

Boc-ala-ala-pro-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

    Peptide Synthesis: Used as a building block for synthesizing longer peptides and proteins.

    Enzyme Substrates and Inhibitors: Utilized in the development of enzyme substrates and inhibitors, especially those derived from rhodamine.

    Drug Discovery: Employed in the synthesis of peptide-based drugs and therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

    Boc-ala-ala-OH: A dipeptide consisting of two alanine residues with a Boc protecting group.

    Boc-ala-pro-OH: A dipeptide consisting of alanine and proline with a Boc protecting group.

    Boc-pro-pro-OH: A dipeptide consisting of two proline residues with a Boc protecting group.

Uniqueness

Boc-ala-ala-pro-OH is unique due to its specific sequence of amino acids and the presence of the Boc protecting group. This combination allows for the synthesis of specific peptide sequences and the development of enzyme substrates and inhibitors with unique properties.

Properties

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N3O6/c1-9(18-15(24)25-16(3,4)5)12(20)17-10(2)13(21)19-8-6-7-11(19)14(22)23/h9-11H,6-8H2,1-5H3,(H,17,20)(H,18,24)(H,22,23)/t9-,10-,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSEXQIHRIIHENX-DCAQKATOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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